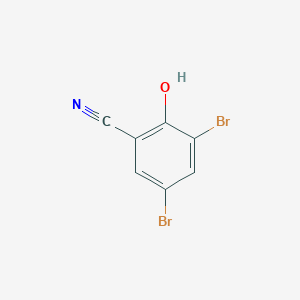

3,5-Dibromo-2-hydroxybenzonitrile

描述

Overview of Benzonitrile (B105546) Derivatives in Chemical Science

Benzonitrile, a compound consisting of a benzene (B151609) ring attached to a nitrile group, and its derivatives are foundational structures in chemical science. Benzonitrile itself is a versatile solvent and serves as a precursor to a multitude of other organic compounds. sigmaaldrich.comnih.gov Through reactions targeting the nitrile group, such as hydrolysis or reactions with organometallic reagents, chemists can synthesize a variety of functional molecules, including N-substituted benzamides and diphenylmethanimine. sigmaaldrich.com

In industrial chemistry, benzonitrile derivatives are crucial intermediates. They are used in the synthesis of products like rubber chemicals and specialty resins. nih.gov The adaptability of the benzonitrile moiety makes it a valuable building block in organic synthesis, allowing for the construction of more complex molecular architectures. dwqr.scot

Significance of Halogenated Phenolic Compounds in Research

Halogenated phenolic compounds (HPCs) represent another significant area of chemical investigation, driven by their notable biological activities and their roles as environmental contaminants. copernicus.orgresearchgate.net The incorporation of halogen atoms (such as bromine or chlorine) onto a phenol (B47542) framework can dramatically alter a molecule's properties, often enhancing its biological efficacy. researchgate.net Consequently, HPCs are explored for a range of potential applications, with studies revealing antibacterial, antifungal, antioxidant, and anticancer properties in various compounds within this class. researchgate.net

Conversely, the stability and potential toxicity of many HPCs make them subjects of environmental science research. copernicus.orgnih.gov Compounds like pentachlorophenol (B1679276) and pentabromophenol (B1679275) have been used industrially as wood preservatives and flame retardants, respectively. nih.gov Their persistence in the environment and the potential for the formation of toxic byproducts during degradation processes necessitate research into effective remediation and detoxification methods. copernicus.orgnih.gov

Distinguishing Features and Research Relevance of 3,5-Dibromo-2-hydroxybenzonitrile Isomer

This compound (CAS No. 40718-08-9) is a solid compound at room temperature. sigmaaldrich.com Its specific substitution pattern—with bromine atoms at positions 3 and 5, and a hydroxyl group at position 2 relative to the nitrile—differentiates it from other isomers. While not as extensively studied as some of its counterparts, its research relevance has been highlighted by its identification as a drinking water disinfection byproduct, where it was noted for its high cytotoxicity. This finding alone establishes its importance in the context of environmental health and water quality analysis. The synthesis of related compounds, such as Schiff bases derived from its corresponding aldehyde (3,5-dibromosalicylaldehyde), also points to its utility as a chemical intermediate. nih.gov

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 40718-08-9 |

| Molecular Formula | C₇H₃Br₂NO |

| Physical Form | Solid |

| Storage | Keep in dark place, sealed in dry, room temperature |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The most direct comparison for this compound is its structural isomer, 3,5-Dibromo-4-hydroxybenzonitrile, commonly known as the herbicide Bromoxynil (B128292). google.com Bromoxynil has been the subject of extensive research due to its widespread agricultural use for controlling broad-leaved weeds. ijset.in This extensive body of literature provides a benchmark against which the properties of the 2-hydroxy isomer can be compared.

Table 2: Comparison of Isomer Properties

| Feature | This compound | 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) |

|---|---|---|

| CAS Number | 40718-08-9 | 1689-84-5 |

| Hydroxyl Group Position | Position 2 | Position 4 |

| Primary Research Context | Disinfection Byproduct, Synthesis | Herbicide, Environmental Contaminant |

Data sourced from Sigma-Aldrich, PubChem. sigmaaldrich.comgoogle.com

The photochemical behavior of a compound is dictated by its ability to absorb light, typically in the UV-visible range. Phenolic compounds generally exhibit strong absorption at wavelengths below 300 nm. copernicus.orgresearchgate.net

For Bromoxynil (4-hydroxy isomer) , specific photochemical data is available. One study measured its direct photolysis quantum yield in water to be 0.064 when irradiated at 307 nm, a process that results in the formation of bromide ions. sigmaaldrich.com However, this photoreactivity is significantly diminished when Bromoxynil is adsorbed onto silica (B1680970) particles, with the quantum yield dropping to 0.0021. sigmaaldrich.com This suggests that its photochemical fate is highly dependent on the environmental matrix. Another source notes that Bromoxynil is generally stable to UV light, which may reflect its behavior under different conditions or in solid form. google.com

The environmental persistence and degradation pathways are critical aspects of a chemical's profile. The positional difference of the hydroxyl group between the two isomers is expected to influence their stability and microbial degradation.

The environmental fate of Bromoxynil (4-hydroxy isomer) has been well-documented. It is subject to biodegradation under several types of anaerobic conditions, including methanogenic, sulfidogenic, and iron(III)-reducing environments. ijset.in However, it appears to be stable under denitrifying conditions. ijset.in In some groundwater simulations, biodegradation was observed under anaerobic, nitrate-reducing conditions but not under aerobic conditions over a 32-day period. copernicus.org The degradation of Bromoxynil often proceeds through reductive debromination, where bromine atoms are sequentially removed from the aromatic ring. ijset.in Interestingly, repeated high-dose applications of Bromoxynil to soil have been shown to inhibit its own degradation, leading to increased persistence. nih.govresearchgate.net

In contrast, there is a lack of specific research on the environmental degradation pathways and stability of This compound . Its documented presence as a disinfection byproduct in drinking water suggests it possesses a degree of stability in aqueous environments and may be formed during water treatment processes. However, detailed studies on its persistence, biodegradability under various aerobic and anaerobic conditions, and degradation metabolites have not been found in the searched literature, precluding a direct comparative analysis of its environmental stability against Bromoxynil.

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOWHVRXNOVUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382041 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40718-08-9 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3,5-Dibromo-2-hydroxybenzonitrile

The synthesis of this compound can be achieved through several established methods, primarily involving the bromination of a precursor molecule.

One common and direct approach is the electrophilic aromatic substitution of 2-hydroxybenzonitrile, also known as o-cyanophenol. In this reaction, the hydroxyl group acts as a powerful activating and ortho-para directing group, while the cyano group is deactivating and meta-directing. The strong directing influence of the hydroxyl group guides the incoming bromine electrophile to the positions ortho and para to it. Due to reduced steric hindrance, the para position (position 5) is the preferred site for the initial bromination. Further bromination then occurs at the remaining activated ortho position (position 3), yielding this compound. Common brominating agents for this transformation include N-bromosuccinimide (NBS) or elemental bromine.

Another established, though more elaborate, synthetic pathway starts from 2-aminophenol. This multi-step process involves the bromination of the aminophenol followed by the conversion of the amino group into a nitrile, typically via a Sandmeyer reaction involving a diazonium salt intermediate. A variation of this approach involves the synthesis of 3,5-dibromo-2-aminobenzaldehyde from methyl 2-aminobenzoate, which can then be further transformed. google.com

Additionally, this compound can be synthesized from 3,5-dibromosalicylaldoxime. chemicalbook.com

Novel Approaches in Benzonitrile (B105546) Synthesis Relevant to this compound

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of benzonitriles, which can be adapted for the production of this compound.

Exploration of Environmentally Benign Synthetic Pathways

A significant area of development is the use of "green" chemistry principles in organic synthesis. ijsr.in For the synthesis of benzonitriles, this includes the use of less hazardous solvents and reagents. For example, the use of ionic liquids as recyclable catalysts and reaction media has shown promise in the synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine. researchgate.netrsc.org These methods offer advantages such as the elimination of metal salt catalysts and inorganic acids, simplified product separation, and catalyst recycling. researchgate.netrsc.org Another green approach is the use of water as a solvent, which can lead to significant rate enhancements and simpler operational procedures. ijsr.in

For the bromination step, eco-friendly methods are also being explored. One such method for a related compound, 3,5-dibromo-4-hydroxybenzonitrile, involves the in situ generation of hypobromous acid from alkali or alkaline earth metal bromides and bromates, avoiding the use of hazardous liquid bromine. google.com

Mechanistic Studies of Bromination and Nitrile Formation

The mechanism of benzylic bromination, a related reaction, proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. masterorganicchemistry.com The stability of the benzylic radical is a key factor in the selectivity of this reaction. masterorganicchemistry.com

The formation of the nitrile group can be achieved through various methods. The classical Rosenmund-von Braun reaction, involving the reaction of an aryl halide with cuprous cyanide, is a well-established method for nitrile synthesis. google.com More recent developments include photolytic methods where electron-donating substituted phenyl halides or esters are irradiated in the presence of potassium cyanide to yield the corresponding benzonitriles. nih.gov This reaction proceeds through a triplet phenyl cation intermediate via an ArSN1 mechanism. nih.gov

Derivatization Strategies for this compound

The functional groups present in this compound, namely the hydroxyl, nitrile, and bromo groups, provide multiple sites for further chemical modification. These derivatization strategies are crucial for synthesizing analogues and for conducting structure-activity relationship (SAR) studies.

Synthesis of Analogues and Prodrugs

The hydroxyl group at the 2-position is a reactive site for etherification and esterification reactions. These transformations can be used to synthesize a variety of analogues with modified steric and electronic properties. For instance, esters of the related 3,5-dibromo-4-hydroxybenzonitrile can be prepared by reacting the phenol (B47542) with an acid halide or anhydride. google.com

The bromine atoms on the aromatic ring are amenable to various cross-coupling reactions. The Suzuki-Miyaura coupling allows for the formation of new carbon-carbon bonds by reacting the dibromo compound with a boronic acid derivative. The Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds.

Introduction of Diverse Functional Groups for Structure-Activity Relationship Studies

The synthesis of a diverse library of derivatives is essential for understanding how structural modifications impact the biological activity of a molecule. For example, in the development of inhibitors for enzymes like 12-lipoxygenase, a variety of functional groups are introduced to a core scaffold to probe the structure-activity relationship. nih.gov Similarly, for chalcones and their flavone (B191248) derivatives, the nature of substituents on the aryl group is systematically varied to rationalize their activity as α-glucosidase inhibitors. semanticscholar.org

The generation of diverse derivatives of this compound would allow for comprehensive SAR studies, which are often guided by computational methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) to identify key structural features for desired biological activities. mdpi.com

Spectroscopic and Crystallographic Investigations

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques has been employed to meticulously probe the molecular structure and electronic nature of 3,5-Dibromo-2-hydroxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netdntb.gov.uaethernet.edu.et For derivatives of 2-hydroxybenzonitrile, such as 3,5-dibromo-4-hydroxybenzoic acid, ¹H NMR and ¹³C NMR are instrumental. chemicalbook.comchemicalbook.com In a typical ¹H NMR spectrum of a related compound, 3,5-dibromo-4-hydroxybenzoic acid, the aromatic protons appear as a distinct singlet, providing evidence of the symmetrical substitution pattern on the benzene (B151609) ring. chemicalbook.com The chemical shift of this signal is influenced by the electron-withdrawing effects of the bromine and nitrile groups and the electron-donating effect of the hydroxyl group.

Similarly, ¹³C NMR spectroscopy allows for the identification of each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring are diagnostic of their electronic environment. For instance, the carbon atom attached to the nitrile group (C1) and the carbons bearing the bromine atoms (C3 and C5) would be expected to resonate at different frequencies compared to the other aromatic carbons. Two-dimensional (2D)-NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. researchgate.net The combination of these NMR techniques is crucial for the complete structural elucidation of complex organic molecules. researchgate.netdntb.gov.ua

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. libretexts.orgmiamioh.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 peak pattern, which is a clear indicator of a dibrominated compound.

Electron impact (EI) ionization often leads to the fragmentation of the molecule. libretexts.org For aromatic compounds, the molecular ion peak is typically prominent. libretexts.org Common fragmentation pathways for this molecule could involve the loss of a bromine atom (Br•), a hydrogen cyanide molecule (HCN), or a carbon monoxide molecule (CO) from the phenolic ring. The analysis of these fragment ions provides valuable information about the stability of different parts of the molecule and helps to confirm the proposed structure. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules with chromophores, such as the benzene ring, nitrile group, and hydroxyl group in this compound, these transitions are typically π → π* and n → π* transitions. shu.ac.ukuomustansiriyah.edu.iq

The benzene ring and the nitrile group create a conjugated π system. The presence of the hydroxyl group (an auxochrome) and the bromine atoms can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to these electronic transitions. shu.ac.ukubbcluj.ro The position and intensity of these bands are sensitive to the solvent polarity, which can affect the energy levels of the molecular orbitals involved in the transitions. shu.ac.ukuomustansiriyah.edu.iq

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| π → π | 200 - 400 | 1,000 - 10,000 |

| n → π | 250 - 600 | 10 - 100 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. oregonstate.edupressbooks.pub The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. libretexts.orgyoutube.comyoutube.com

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The stretching vibration of the C≡N (nitrile) group typically appears as a sharp, medium-intensity band around 2220-2260 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations are expected to be observed just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring usually give rise to one or more bands in the 1450-1600 cm⁻¹ region. pressbooks.pub The C-Br stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1000 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 (sharp, medium) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Bromoalkane | C-Br Stretch | < 1000 |

X-ray Crystallography of this compound and its Related Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wordpress.com

Crystal Structure Determination and Analysis

The crystal structure of compounds related to this compound, such as 3-bromo-2-hydroxybenzonitrile (B84773) and 5-bromo-2-hydroxybenzonitrile (B1273605), has been determined using single-crystal X-ray diffraction. mit.edunih.gov These studies reveal important details about bond lengths, bond angles, and intermolecular interactions.

In the crystal structure of 3-bromo-2-hydroxybenzonitrile, a notable feature is the presence of molecular packing disorder, where the bromine and nitrile groups are disordered due to a 180° rotation about the C-O bond of the phenol (B47542). mit.edu The molecules are linked by intermolecular O-H···N and O-H···Br hydrogen bonds, forming a spiral chain. mit.edu Similarly, the crystal structure of 5-bromo-2-hydroxybenzonitrile shows that molecules are linked into a one-dimensional chain by hydrogen bonds between the phenol hydrogen and the nitrile nitrogen. nih.gov

For 3,5-dibromo-4-hydroxybenzonitrile, a related structure, two polymorphic forms have been identified. researchgate.net Both polymorphs form chains through O-H···N interactions, and these chains are further linked by Br···Br interactions to create planar sheets. researchgate.net The study of a related compound, ethyl 3,5-dibromo-2-hydroxybenzoate, shows an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester. researchgate.net

of this compound

Investigation of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The molecular structure of this compound, featuring a hydroxyl group and a nitrile group on a dibrominated benzene ring, is conducive to a variety of non-covalent interactions that govern its crystal packing.

Hydrogen Bonding:

A prominent feature in the crystal structures of related hydroxybenzonitriles is the presence of strong hydrogen bonds. In the case of the isomer, 5-bromo-2-hydroxybenzonitrile, molecules are linked into one-dimensional chains through hydrogen bonds between the phenolic hydroxyl group and the nitrogen atom of the nitrile group. nih.gov The O-H···N hydrogen bonds in this isomer exhibit O···N distances of 2.805(4) Å and 2.810(4) Å. nih.gov Similarly, in 3-bromo-2-hydroxybenzonitrile, intermolecular O-H···N and O-H···Br hydrogen bonding is observed. mit.eduiucr.org This leads to the formation of a spiral chain arrangement. mit.eduiucr.org It is therefore highly probable that this compound also forms robust intermolecular hydrogen bonds, likely involving the hydroxyl group as a donor and the nitrile nitrogen as an acceptor, creating chain or dimeric motifs in the solid state. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrile or bromine is also a possibility that would influence the conformation of the molecule.

π-Stacking:

The interplay of these hydrogen bonding and π-stacking interactions is a determining factor in the final three-dimensional architecture of the crystal.

Polymorphism and its Impact on Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in substituted hydroxybenzonitriles. This phenomenon is of significant interest as different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability.

Studies on 3,5-dichloro-4-hydroxybenzonitrile (B167504) and its corresponding dibromo and diiodo analogues have revealed the existence of polymorphism. researchgate.net These compounds form chain-like arrangements held together by O-H···N≡C interactions. researchgate.net The chains are then linked by halogen···halogen interactions to form approximately planar sheets. researchgate.net The different polymorphs arise from the different ways these sheets stack upon one another. researchgate.net

Given that two polymorphs have been identified for the dibromo analogue of 3,5-dichloro-4-hydroxybenzonitrile, it is plausible that this compound could also exhibit polymorphism. researchgate.net The specific arrangement of the bromine atoms and the hydroxyl and nitrile groups could lead to different stable packing arrangements under various crystallization conditions. The existence of different polymorphs would have a direct impact on the solid-state properties of this compound. For instance, a more densely packed polymorph would be expected to have a higher melting point and lower solubility than a less dense form. The specific nature of the intermolecular interactions in each polymorph would also influence its mechanical properties and spectroscopic signature.

Further experimental studies, including single-crystal X-ray diffraction under various crystallization conditions, are necessary to definitively determine the crystal structure and explore the potential polymorphism of this compound.

Reactivity and Reaction Mechanisms

Photochemical Reactivity of 3,5-Dibromo-2-hydroxybenzonitrile

This compound exhibits significant photochemical reactivity, a characteristic that has been the subject of extensive research due to its environmental implications as a herbicide.

The photodegradation of this compound in aqueous solutions primarily proceeds through the cleavage of the carbon-bromine (C-Br) bonds. researchgate.net Upon exposure to UV light, particularly at wavelengths around 307 nm, the molecule undergoes photohydrolysis, leading to the formation of bromide ions as a key reaction product. nih.gov

The primary initial step involves the substitution of a bromine atom with a hydroxyl group, resulting in the formation of monobrominated dihydroxybenzonitrile intermediates. Further irradiation can lead to the cleavage of the second C-Br bond. researchgate.net While photohydrolysis is the dominant pathway in pure water, reductive debromination, where a bromine atom is replaced by a hydrogen atom, has been observed as a minor pathway, especially in the presence of substances like humic acids. researchgate.net

Under anaerobic conditions, the degradation pathway involves a sequential reductive debromination to form bromocyanophenol, followed by cyanophenol, and ultimately phenol (B47542), which can be further mineralized to carbon dioxide. nih.gov In some biological systems, the degradation of the related compound 3,5-dibromo-4-hydroxybenzonitrile has been shown to proceed through the formation of 2,6-dibromohydroquinone (B190982). asm.org

Table 1: Identified Intermediates in the Photodegradation of this compound and Related Compounds

| Intermediate Compound | Precursor Compound | Degradation Condition |

| Monobrominated dihydroxybenzonitrile | This compound | Aqueous photolysis |

| Bromocyanophenol | 3,5-dibromo-4-hydroxybenzonitrile | Anaerobic |

| Cyanophenol | Bromocyanophenol | Anaerobic |

| Phenol | Cyanophenol | Anaerobic |

| 2,6-Dibromohydroquinone | 3,5-dibromo-4-hydroxybenzonitrile | Enzymatic |

The substitution pattern on the benzonitrile (B105546) ring plays a crucial role in its photochemical susceptibility. The presence of the hydroxyl group is a key factor. For instance, the hydroxyl group in oxymetazoline (B75379) significantly increases its photo-degradability compared to xylometazoline, which lacks this group, by making the molecule more susceptible to oxidation by reactive oxygen species. researchgate.net

The environment in which photodegradation occurs significantly impacts the reaction pathways and efficiency. The direct photolysis quantum yield of this compound is notably higher in aqueous solution (0.064 ± 0.001 at 307 nm) compared to when it is adsorbed on silica (B1680970) nanoparticles (0.0021 ± 0.0004). nih.gov This indicates that adsorption onto surfaces can alter the photolysis mechanism and reduce its efficiency. nih.gov

Furthermore, photocatalytic systems employing catalysts like titanium dioxide (TiO2) can enhance the degradation of bromoxynil (B128292). The efficiency of these systems is often pH-dependent, with increased degradation observed at higher pH values due to the formation of hydroxyl radicals from the decomposition of ozone in photocatalytic ozonation processes. researchgate.net Doping the TiO2 catalyst with metals like cesium can further improve its photocatalytic activity. researchgate.net

Table 2: Effect of Environment on the Photolysis Quantum Yield of this compound

| Environment | Photolysis Quantum Yield | Wavelength (nm) |

| Aqueous Solution | 0.064 ± 0.001 | 307 |

| Adsorbed on Silica Nanoparticles | 0.0021 ± 0.0004 | 307 |

Chemical Reactivity in Organic Synthesis

The functional groups of this compound provide avenues for its use in organic synthesis, allowing for the modification of the molecule to create new compounds with desired properties.

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. One of the most common reactions is hydrolysis, which converts the nitrile to a carboxylic acid. libretexts.org This can be achieved under either acidic or basic conditions. youtube.com

The nitrile group can also be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Alternatively, partial reduction to an aldehyde (-CHO) can be accomplished using reagents such as diisobutylaluminium hydride (DIBALH) at low temperatures. libretexts.org Furthermore, the addition of organometallic reagents, such as Grignard reagents, to the nitrile can lead to the formation of ketones after hydrolysis of the intermediate imine. libretexts.org

The hydroxyl group (-OH) on the aromatic ring is another key site for chemical modification. It can undergo etherification to form ethers or esterification to produce esters. A common method for ether synthesis is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form a phenoxide, followed by reaction with an alkyl halide.

Another important reaction is the Mitsunobu reaction, which allows for the formation of an ether linkage under mild conditions by reacting the hydroxyl group with an alcohol in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate). These reactions are valuable for modifying the steric and electronic properties of the molecule and for introducing new functional groups.

Reactions Involving the Bromine Substituents (e.g., Coupling Reactions)

The reactivity of this compound is significantly influenced by the two bromine atoms attached to the aromatic ring. These substituents serve as reactive handles for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. Such reactions are fundamental in modern organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. orgsyn.org

Two of the most prominent and applicable coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming a new carbon-carbon bond by coupling an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, the bromine atoms at the 3- and 5-positions can be sequentially or simultaneously replaced by various aryl, vinyl, or alkyl groups, depending on the reaction conditions and the stoichiometry of the organoboron reagent used. This allows for the synthesis of complex biphenyls and other substituted aromatic structures. wikipedia.orgnih.gov The reaction is widely used in the pharmaceutical and fine chemical industries due to its tolerance of a broad range of functional groups and generally mild conditions. nih.govharvard.edu

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands. wikipedia.orgyoutube.com It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The bromine substituents on this compound make it a suitable substrate for this transformation, allowing for the introduction of various amine functionalities. The development of sterically hindered and electron-rich ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under increasingly mild conditions. wikipedia.orgorganic-chemistry.org

While these coupling reactions are well-established for aryl bromides, specific studies detailing the optimized conditions, yields, and regioselectivity for this compound are not widely documented in the surveyed literature.

Degradation Mechanisms in Environmental Contexts

Detailed experimental studies on the specific environmental degradation pathways of this compound are limited. The majority of available environmental research focuses on its well-known isomer, the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). nih.govebi.ac.uk Therefore, the following sections describe the general mechanisms by which analogous halogenated aromatic compounds are known to degrade in environmental settings. nih.govdntb.gov.ua

Hydrolysis and Microbial Degradation

Abiotic hydrolysis, the cleavage of chemical bonds by the addition of water, is a potential degradation pathway. However, the carbon-bromine bond on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH conditions.

Consequently, microbial degradation is considered the principal mechanism for the breakdown of halogenated aromatic compounds in soil and aquatic environments. nih.govnih.gov Diverse microorganisms have evolved complex enzymatic systems to metabolize these xenobiotic compounds, often using them as a source of carbon or other essential elements. nih.gov The effectiveness of microbial degradation depends on various factors, including the availability of the contaminant, temperature, pH, oxygen levels, and the presence of a competent microbial community. nih.gov In many instances, the genes responsible for the degradation of halogenated compounds are located on mobile genetic elements like plasmids, which can be transferred between different bacterial species. nih.gov

Metabolic Pathways and Transformation Products

The microbial metabolism of halogenated aromatic compounds can proceed via several pathways, which are broadly categorized into aerobic and anaerobic routes.

Under aerobic conditions, bacteria often initiate the degradation by incorporating oxygen into the aromatic ring. This is typically catalyzed by dioxygenase enzymes, which add two hydroxyl groups to the ring, forming a diol intermediate. nih.gov This step destabilizes the aromatic system, making it susceptible to subsequent ring cleavage and further metabolism into central cellular metabolites.

For benzonitrile compounds, a common initial transformation involves the enzymatic conversion of the nitrile group (-C≡N). This can proceed through a nitrilase enzyme, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia, or via a nitrile hydratase and amidase system, which first converts the nitrile to an amide and then to the carboxylic acid. nih.gov For the isomer Bromoxynil, known transformation products include 3,5-dibromo-4-hydroxybenzoic acid. nih.gov While specific data for the 2-hydroxy isomer is lacking, it is plausible that similar initial transformations of the nitrile group could occur. Subsequent steps would likely involve dehalogenation and ring fission.

Reductive Dehalogenation Processes

Under anaerobic conditions, particularly in sediments, groundwater, and waterlogged soils, reductive dehalogenation is a critical degradation process for halogenated compounds. nih.gov This process involves the removal of a halogen substituent and its replacement with a hydrogen atom. wikipedia.org This reaction is a form of anaerobic respiration where certain bacteria use the halogenated compound as a terminal electron acceptor. nih.gov

The carbon-halogen bond strength is a key factor in reductive dehalogenation, with bond dissociation energies following the order C-F > C-Cl > C-Br > C-I. wikipedia.org The relatively weak C-Br bond (approx. 293 kJ/mol) makes brominated aromatics like this compound susceptible to this process. wikipedia.orgorganic-chemistry.org The dehalogenation often occurs in a stepwise manner, where one bromine atom is removed to form a monobromo-intermediate, which may then be further dehalogenated. For example, studies on the isomer Bromoxynil show its degradation proceeds via reductive debromination to 4-cyanophenol. nih.gov This process effectively detoxifies the compound by removing the halogen atoms, which are often responsible for its biological activity and persistence.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 40718-08-9 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₇H₃Br₂NO | sigmaaldrich.com |

| Molecular Weight | 276.93 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Storage | Keep in dark place, sealed in dry, room temperature | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₃Br₂NO |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | C₇H₃Br₂NO |

| 3,5-dibromo-4-hydroxybenzoic acid | C₇H₄Br₂O₃ |

Biological and Biomedical Research Applications

Investigation of Biological Activity and Molecular Mechanisms

The biological activities of 3,5-Dibromo-2-hydroxybenzonitrile are multifaceted, ranging from enzyme inhibition to the induction of cellular stress. These activities are underpinned by specific molecular interactions that have been elucidated through numerous studies.

Enzyme Inhibition Studies

The primary and most well-documented biological effect of this compound is its potent inhibition of Photosystem II (PSII) in plants and cyanobacteria. nih.gov This inhibitory action is central to its use as a herbicide.

The compound targets the D1 protein, a key subunit of the PSII complex, by binding to the QB site. researchgate.netnih.govresearchgate.net This binding is competitive with plastoquinone, the native electron acceptor, thereby blocking the photosynthetic electron transport chain. nih.gov Molecular docking studies have provided insights into the specific interactions, revealing that the hydroxyl group of the benzonitrile (B105546) ring is crucial for its binding affinity within the QB pocket. researchgate.net

While the primary focus has been on PSII, research on related compounds suggests broader enzymatic interactions. For instance, studies on 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, which share a similar structural motif, have demonstrated inhibitory effects on photosynthetic electron transport, with their efficacy being dependent on lipophilicity and the electronic properties of substituents. researchgate.netresearchgate.net

Receptor Binding and Ligand Activity

Beyond its well-established role as a PSII inhibitor, there is emerging evidence suggesting that this compound may interact with other biological receptors, notably thyroid hormone receptors. frontiersin.orgnih.gov The structural similarity of brominated phenols to thyroid hormones has raised concerns about their potential as endocrine-disrupting chemicals.

Studies have shown that certain hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which share structural similarities with this compound, can exhibit both agonistic and antagonistic activities towards thyroid hormone receptors (TRα and TRβ). nih.govmdpi.com While direct binding studies of this compound to thyroid hormone receptors are not extensively detailed, its classification as a potential endocrine disruptor warrants further investigation into its receptor binding profile. regulations.govnih.gov The U.S. Environmental Protection Agency (EPA) has noted that bromoxynil (B128292) is subject to the Endocrine Disruptor Screening Program to assess its potential to interact with estrogen, androgen, or thyroid hormonal systems. regulations.gov

Oxidative Stress Induction and Related Cellular Effects

A significant body of research indicates that this compound induces oxidative stress in biological systems. nih.govresearchgate.netresearchgate.netijcrr.com This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

Studies have shown that exposure to bromoxynil leads to increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and hydrogen peroxide (H2O2). nih.gov Concurrently, a decrease in the levels of key antioxidant molecules and enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and glutathione (GSH) has been observed. nih.gov This disruption of the cellular redox balance can lead to a cascade of downstream effects, including inflammation and apoptosis. nih.gov The degradation of bromoxynil can also proceed through reactions initiated by hydroxyl radicals, leading to the formation of potentially toxic byproducts. rsc.org

Potential as a Chemical Probe or Scaffold in Drug Discovery

The unique chemical structure of this compound has made it a subject of interest as a potential chemical probe and a scaffold for the development of new bioactive molecules, primarily in the field of herbicides.

Lead Compound Identification and Optimization

The core structure of this compound has served as a lead compound for the synthesis of new herbicidal agents. By creating analogues with modifications to the core structure, researchers have aimed to enhance efficacy and broaden the spectrum of weed control. For instance, the synthesis of phenol (B47542) bioisosteric analogues has been explored to improve metabolic stability and pharmacokinetic profiles of related compounds. nih.gov This approach of using a known active compound as a starting point for optimization is a common strategy in drug and herbicide discovery.

Design of Novel Bioactive Molecules

There is currently no available scientific literature detailing the use of this compound as a scaffold or precursor for the design and synthesis of novel bioactive molecules. Research in this area has focused on related compounds, such as derivatives of 3,5-dibromosalicylaldehyde (B1199182), which features an aldehyde group in place of the nitrile group. For instance, a Schiff base compound was synthesized through the condensation reaction of 3,5-dibromosalicylaldehyde with 2-chlorobenzohydrazide. nih.gov However, studies originating from this compound itself are not documented.

Studies on Environmental Disinfection Byproducts (DBPs)

Occurrence and Detection in Drinking Water

No published studies have reported the occurrence or detection of this compound as a disinfection byproduct (DBP) in drinking water. While the formation of various brominated DBPs during water disinfection is a known issue, this specific compound has not been identified in such analyses.

Cytotoxicity Assessment in Cellular Models

There are no available research findings on the cytotoxicity of this compound in any cellular models. Consequently, its potential toxic effects on cells have not been evaluated.

Stability and Transformation during Water Treatment

Scientific data regarding the stability and transformation of this compound during water treatment processes is not available. Research has been conducted on other brominated compounds, such as the UV-induced transformation of 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone, but not on this compound. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 3,5-Dibromo-2-hydroxybenzonitrile. These calculations provide a basis for analyzing its electronic structure and applying molecular orbital theory.

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. For derivatives of this compound, such as its Schiff base derivatives, DFT methods have been used to elucidate these properties. researchgate.net A key component of this analysis is the Molecular Electrostatic Potential (MEP) surface.

The MEP map provides a visual representation of the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In a typical MEP diagram, red to yellow areas indicate negative potential, associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, representing sites for electrophilic attack. Blue areas indicate positive potential, usually around hydrogen atoms, which are susceptible to nucleophilic attack. researchgate.netnih.gov For this compound, the hydroxyl group's oxygen and the nitrile nitrogen would be expected to be regions of high negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Theoretical studies on similar molecules, like 5-Bromo-2-Hydroxybenzaldehyde, have utilized DFT with basis sets such as 6-311++G(d,p) to perform these analyses, ensuring a high level of accuracy. nih.gov The electron density maps, including the Electron Localization Function (ELF), further detail the distribution of electrons and the nature of the chemical bonds within the molecule. nih.gov

| Property | Predicted Characteristic | Relevant Functional Group |

|---|---|---|

| Most Negative Potential | Oxygen and Nitrogen atoms | -OH and -C≡N |

| Most Positive Potential | Hydrogen atom | -OH |

| Likely Nucleophilic Sites | Oxygen, Nitrogen | -OH, -C≡N |

| Likely Electrophilic Site | Hydrogen of the hydroxyl group | -OH |

Molecular Orbital (MO) theory is crucial for explaining the electronic transitions and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. epa.gov The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For a Schiff base derivative of 3,5-dibromo-2-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be high, suggesting significant kinetic stability. researchgate.net In a related compound, 3,5-dibromo-2,6-dimethoxy pyridine, DFT calculations were also used to determine the HOMO-LUMO energy gap. epa.gov These studies demonstrate that MO theory can be effectively applied to predict the reactivity and electronic spectra of brominated aromatic compounds. The interactions between these frontier orbitals govern the outcomes of chemical reactions. wpmucdn.com

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the ability to donate electrons; relates to ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the ability to accept electrons; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules, including their conformational changes and interactions with other molecules over time.

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. Studies on the closely related 3,5-dichloro-4-hydroxybenzonitrile (B167504) and its dibromo analogs have revealed the existence of different polymorphs with subtle conformational variations. researchgate.net

Theoretical conformational analysis, often initiated by scanning the potential energy surface (PES) through the rotation of key dihedral angles, can identify the most stable conformers. ufms.br For this compound, key rotations would be around the C-C bond connecting the nitrile group and the C-O bond of the hydroxyl group to the benzene (B151609) ring. The presence of an intramolecular hydrogen bond between the hydroxyl group and the nitrile nitrogen is highly probable, which would significantly influence the conformational preference and planarity of the molecule.

Molecular docking and MD simulations are powerful tools to predict and analyze how a ligand like this compound might bind to a biological target, such as an enzyme or receptor. nih.gov These methods predict the preferred binding pose and estimate the binding affinity. nih.gov

Molecular docking studies on a Schiff base derived from the similar 5-bromo-2-hydroxybenzaldehyde have been performed to investigate its binding interactions within a protein's active site. researchgate.net For this compound, the hydroxyl group could act as a hydrogen bond donor, while the nitrile nitrogen and the oxygen of the hydroxyl group could act as hydrogen bond acceptors. The bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction. The aromatic ring is also capable of forming π-π stacking or hydrophobic interactions with the amino acid residues of a protein. biosynth.com MD simulations can further be used to assess the stability of the predicted ligand-protein complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, untested compounds.

While no specific QSAR models for this compound were found, studies on related classes of compounds are informative. For instance, a QSAR study on the toxicity of 34 different benzonitriles to Tetrahymena pyriformis revealed that hydrophobicity and reactivity descriptors were key to predicting their toxic effects. qsardb.org Another QSAR study on brominated flame retardants successfully modeled their endocrine-disrupting potential using theoretical molecular descriptors. nih.gov

A QSAR model for a series of compounds including this compound would likely incorporate descriptors such as:

Hydrophobicity: LogP (the logarithm of the octanol-water partition coefficient).

Electronic properties: Dipole moment, HOMO/LUMO energies, and partial atomic charges.

Steric/Topological properties: Molecular weight, surface area, and various shape indices.

Such models, once validated, could be invaluable for screening and prioritizing new derivatives of this compound for specific biological applications. mdpi.comnih.gov

Prediction of Biological Activity

The prediction of biological activity for novel or existing compounds is a cornerstone of modern drug discovery and computational toxicology. Using the chemical structure of a compound like this compound, computational methods can screen for potential therapeutic effects or unwanted biological interactions. These predictions are generated by sophisticated algorithms and machine learning models trained on vast databases of known chemical structures and their experimentally verified biological activities. nih.gov

Advanced computational tools utilize methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking to achieve these predictions. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. Machine learning algorithms, including support vector machines and neural networks, are increasingly integrated into these models to enhance their predictive power.

For a given compound, these predictive systems can generate a spectrum of probable biological activities. This is often presented with a probability score for each potential effect. For instance, online platforms like PASS (Prediction of Activity Spectra for Substances) analyze a compound's structure to predict a wide range of activities, such as analgesic, anti-inflammatory, or specific enzyme inhibitory functions. inonu.edu.tr By comparing the structure of this compound to compounds with known activities, these models can infer its likely biological profile.

Table 1: Illustrative Example of Predicted Biological Activity Spectrum This table is a hypothetical representation of typical output from biological activity prediction software and does not represent experimentally verified data for this compound.

| Predicted Biological Activity | Probability to be Active (Pa) |

|---|---|

| Substance P antagonist | 0.650 |

| Anti-inflammatory | 0.615 |

| Analgesic | 0.580 |

| Enzyme Inhibitor | 0.550 |

| Antiviral | 0.495 |

Recent studies demonstrate that combining data from chemical structures with information from high-throughput phenotypic profiles (such as cell imaging and gene expression) can significantly improve the accuracy of these predictions. nih.gov This integrated approach has been shown to increase the success rate of predicting compound bioactivity by two to three times compared to using a single data source alone. nih.gov

Correlation with Environmental Fate Parameters

Computational models are essential for assessing the environmental fate of chemical compounds, predicting how they will behave and persist in the biosphere. nih.gov For this compound, theoretical studies can estimate key parameters that determine its environmental impact, such as its biodegradability, potential for bioaccumulation, and toxicity to various organisms. nih.gov This is particularly important for halogenated compounds, which can exhibit persistence in the environment.

Predictive platforms have been developed to provide a prognosis of a chemical's environmental risk based solely on its structure. nih.gov These tools merge computational methods that predict biodegradability with those that assess biological toxicity, offering a comprehensive risk profile. nih.gov They are trained on experimental data from a wide range of existing chemicals, allowing them to make informed predictions for new or untested substances. nih.gov

The process involves calculating various molecular descriptors for this compound and inputting them into the predictive models. These models can then correlate the structural features with known environmental behaviors. For example, multimedia environmental fate models can be used to assess how a compound is distributed between air, water, soil, and sediment. nih.gov Such models were used to determine that the evaporation of halomethoxybenzenes from water bodies is a significant contributor to their presence in the atmosphere. nih.gov By understanding these parameters, scientists can anticipate the compound's potential to be transported over long distances or to accumulate in specific environmental compartments.

Table 2: Key Environmental Fate Parameters Predicted by Computational Models This table lists common endpoints evaluated by computational environmental fate and toxicity predictors.

| Parameter | Description |

|---|---|

| Biodegradability | The likelihood that the compound can be broken down by microorganisms in the environment. |

| Toxicity | The potential harm the compound may cause to different organisms (e.g., aquatic life, mammals). |

| Bioaccumulation Factor (BCF) | The potential for the compound to accumulate in the tissues of living organisms. |

| Soil Adsorption Coefficient (Koc) | The tendency of the compound to bind to organic matter in soil, affecting its mobility. |

| Atmospheric Persistence | The estimated lifetime of the compound in the atmosphere before being broken down. |

These in silico systems are invaluable for prioritizing chemicals for further experimental testing and for making informed decisions regarding their manufacture, use, and disposal to minimize environmental harm. nih.gov

Environmental Research and Remediation

Environmental Fate and Transport Studies

The persistence and movement of 3,5-Dibromo-2-hydroxybenzonitrile in the environment are governed by its physicochemical properties and its interaction with soil and water.

The mobility of this compound in the environment is a critical factor in determining its potential for groundwater contamination. While its ester form, bromoxynil (B128292) octanoate, is noted for its mobility in sandy, sandy loam, and loam soils, it readily hydrolyzes to the parent bromoxynil compound. canada.ca Bromoxynil itself exhibits moderate solubility in water and has a low potential to contaminate groundwater due to its rapid conversion to carbon dioxide under both aerobic and anaerobic conditions. canada.ca

However, the degradation of bromoxynil can lead to the formation of metabolites that are more soluble than the parent compound, potentially increasing their mobility in soils. researchgate.net Studies have shown that under anaerobic conditions, such as those found in saturated sediments, bromoxynil can be depleted under methanogenic, sulfidogenic, and iron(III)-reducing conditions, but it remains stable under denitrifying conditions. nih.gov This indicates that the local redox conditions of the soil and water system play a significant role in its transformation and transport.

The persistence of this compound in the environment is generally considered to be low. ethz.ch However, its degradation rate can be influenced by factors such as the concentration of the compound and the history of its application. In soil, the half-life of bromoxynil is reported to be approximately 4.12 days, with a dissipation of over 91% within 21 days. canada.ca In aquatic environments like prairie wetland ponds, the half-life ranges from 9 to 17 days. canada.ca The primary mechanism for its dissipation from soil is microbial degradation. oup.com

Research on the impact of repeated applications has shown varied results. For instance, three applications of 10 mg/kg of bromoxynil at 28-day intervals led to a decrease in its half-life from 6.4 days to 4.9 days. oup.comresearchgate.netnih.gov Conversely, when a higher concentration of 50 mg/kg was applied, the degradation half-life increased from 7 days to 28 days by the third application, suggesting an inhibitory effect on the degrading microbial populations at higher concentrations. oup.comresearchgate.netnih.gov Under specific anaerobic conditions, 100 µM of bromoxynil was observed to be depleted within 20 to 30 days. nih.gov

Table 1: Degradation Half-Life of this compound in Various Environmental Conditions

Bioremediation and Phytoremediation Potential

Bioremediation offers a promising approach to cleaning up environments contaminated with this compound, leveraging the metabolic capabilities of microorganisms.

Microorganisms have evolved diverse pathways to break down this compound. A common initial step is the hydrolysis of the nitrile (cyano) group. asm.org For example, bacteria such as Klebsiella pneumoniae subsp. ozaenae can convert bromoxynil to 3,5-dibromo-4-hydroxybenzoate. asm.org

Another significant pathway, observed in a pentachlorophenol-degrading Flavobacterium sp., involves an initial hydroxylase attack that converts bromoxynil to 2,6-dibromohydroquinone (B190982), accompanied by the production of cyanide. asm.orgnih.gov This is a notable finding as it represents the first report of cyanogenesis during the metabolism of a benzonitrile (B105546) compound. asm.orgnih.gov

Under anaerobic conditions, the degradation proceeds through reductive debromination. nih.gov In these environments, bromoxynil is transformed into intermediates such as bromocyanophenol and 4-cyanophenol, which is then further converted to phenol (B47542) before ultimate mineralization to carbon dioxide. nih.gov

A synergistic consortium of Acinetobacter sp. AG3 and Bacillus sp. R45 has been shown to efficiently mineralize the ester bromoxynil octanoate. acs.org In contrast, the soil bacterium Aminobacter sp. MSH1 can convert bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid but cannot degrade this metabolite further in a pure culture, though mineralization does occur in natural soil environments. researchgate.net

Table 2: Microbial Degradation of this compound

The microbial degradation of this compound is facilitated by specific enzymes. The enzyme pentachlorophenol (B1679276) (PCP) hydroxylase, from Flavobacterium sp., has been purified and shown to directly degrade bromoxynil. asm.orgnih.gov This mixed-function oxygenase consumes NADPH and oxygen in the process of converting bromoxynil to 2,6-dibromohydroquinone. asm.orgnih.gov

Nitrilase enzymes are also key players in the detoxification of bromoxynil. Soil actinobacteria, including strains of Rhodococcus and Nocardia, utilize nitrilases to hydrolyze the nitrile group, converting bromoxynil into its corresponding, and less toxic, benzoic acid derivative. researchgate.net

Furthermore, a two-step enzymatic cascade involving nitrile hydratase and amidase has been identified in Microbacterium imperiale. This system first hydrates the nitrile to 3,5-dibromo-4-hydroxybenzamide, which is then hydrolyzed by the amidase to 3,5-dibromo-4-hydroxybenzoic acid and ammonia.

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) represent a suite of chemical treatment technologies that can be employed for the rapid degradation of persistent organic pollutants like this compound. These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can effectively break down complex organic molecules. mostwiedzy.pl

While specific studies on the AOP-mediated degradation of this compound are limited, the efficacy of these methods on structurally similar compounds, such as other phenolic herbicides and p-hydroxybenzoic acid, is well-documented. canada.caresearchgate.net Common AOPs that would be applicable include ozonation, UV photolysis, and combined systems like UV/H₂O₂ and the Fenton process (Fe²⁺/H₂O₂). researchgate.netresearchgate.net

For instance, the degradation of p-hydroxybenzoic acid has been successfully achieved using photo-assisted ozonation (UV/O₃). researchgate.net Similarly, the oxidation of 3,5-dihydroxybenzoic acid has been demonstrated using UV/H₂O₂ and UV/Fenton-like processes, which led to the complete degradation of the parent compound and its chromophoric intermediates. mdpi.com These findings suggest that AOPs hold significant potential for the effective removal of this compound from contaminated water, although pilot-scale testing is recommended to optimize performance and assess the formation of any potential degradation by-products. canada.ca

Photocatalytic Degradation Mechanisms

There is a notable lack of specific studies investigating the photocatalytic degradation mechanisms of this compound. Photocatalytic degradation is a process that typically involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which can attack and break down organic pollutants. The specific pathways of these reactions, including the initial points of attack on the molecule and the subsequent bond cleavages, are highly dependent on the molecular structure of the compound . Without dedicated research on the 2-hydroxy isomer, any proposed mechanism would be purely speculative and lack the necessary scientific validation.

Identification of Degradation Byproducts

Similarly, there is no available data identifying the specific byproducts resulting from the photocatalytic degradation of this compound. The identification of degradation intermediates and final products is a critical component of environmental risk assessment, as these byproducts can sometimes be more toxic or persistent than the parent compound. For the related compound Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), anaerobic degradation studies have identified metabolites such as bromocyanophenol, cyanophenol, and phenol. nih.gov However, it cannot be assumed that this compound would produce the same byproducts under photocatalytic conditions due to the different positioning of the hydroxyl group, which significantly influences the electronic properties and reactivity of the molecule.

Future Research Directions and Unanswered Questions

Elucidation of Complete Mechanistic Pathways for Biological Interactions

While the herbicidal activity of the structurally related compound, 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), is known to involve the inhibition of photosynthesis, a comprehensive understanding of the precise molecular interactions of 3,5-Dibromo-2-hydroxybenzonitrile remains an area ripe for investigation. Bromoxynil (B128292) functions by blocking the electron transport chain in photosystem II (PSII) and acting as an uncoupler of oxidative phosphorylation. toku-e.comhb-p.comchemicalwarehouse.comnih.gov It specifically binds to the D1 protein subunit of PSII, disrupting the plant's ability to generate energy. hb-p.com

Future research should aim to delineate the complete mechanistic pathway of this compound. This includes identifying its specific molecular targets, which may or may not be identical to those of Bromoxynil, and characterizing the downstream cascade of biochemical and physiological events that lead to its biological effects. Studies investigating its interaction with key enzymes and proteins are crucial. For instance, the degradation of Bromoxynil by certain bacteria involves pentachlorophenol (B1679276) hydroxylase, leading to the formation of 2,6-dibromohydroquinone (B190982) and the release of cyanide. asm.org Understanding if similar enzymatic pathways are involved in the metabolism or detoxification of this compound in various organisms is a key unanswered question.

Furthermore, investigations into its effects on non-target organisms at the molecular level are necessary. For example, Bromoxynil has been shown to induce hepatic toxicity in rats through the dysregulation of specific signaling pathways, including those involving toll-like receptors and Janus kinase. nih.gov Determining the full toxicological profile of this compound and the underlying mechanisms is a critical area for future research.

Development of More Efficient and Selective Synthetic Routes

The synthesis of this compound and its analogs is another area where further research can yield significant improvements. While methods for the synthesis of related compounds exist, the development of more efficient, selective, and environmentally benign routes is of considerable interest.

For instance, an eco-friendly synthesis for the related 3,5-dibromo-4-hydroxybenzonitrile has been patented, which utilizes a bromide/bromate salt mixture in an aqueous acidic medium, achieving high yields without the need for a catalyst or complex work-up procedures. This approach avoids the use of hazardous liquid bromine. Other documented routes for similar compounds include the synthesis from 3,5-dibromosalicylaldehyde (B1199182) derivatives or the dealkylation of alkoxybenzonitriles. nih.govnih.gov

Future research should focus on optimizing these existing methods and exploring novel synthetic strategies for this compound. This could involve the use of novel catalysts to improve selectivity and reduce reaction times and temperatures. The development of continuous flow processes could also offer advantages in terms of safety, efficiency, and scalability. A key goal will be to minimize the formation of byproducts and the use of toxic reagents and solvents, aligning with the principles of green chemistry.

Comprehensive Assessment of Long-Term Environmental Impacts

A thorough understanding of the long-term environmental fate and effects of this compound is essential. Studies on the related compound Bromoxynil provide a starting point. For example, the photodegradation of Bromoxynil on silica (B1680970) nanoparticles has been investigated, and its anaerobic biodegradability has been shown to proceed via reductive debromination. ebi.ac.ukcanada.ca Soil actinobacteria have also been shown to hydrolyze benzonitrile (B105546) herbicides, with the toxicity of the resulting metabolites being a key consideration. nih.gov

Future research needs to build on this foundation to provide a comprehensive environmental risk assessment for this compound. This includes detailed studies on its:

Persistence: Determining its half-life in various environmental compartments such as soil, water, and sediment under different conditions (e.g., aerobic vs. anaerobic, varying pH and temperature).

Mobility and Bioaccumulation: Investigating its potential to leach into groundwater, its adsorption/desorption characteristics in different soil types, and its potential to accumulate in the tissues of organisms.

Toxicity to Non-Target Organisms: Expanding toxicological studies to a wider range of terrestrial and aquatic organisms, including invertebrates, fish, algae, and beneficial soil microorganisms. This should include both acute and chronic toxicity testing.

The following table summarizes some of the known environmental data for the related compound Bromoxynil:

| Environmental Aspect | Finding for Bromoxynil |

| Persistence | Low persistence in soil. ethz.ch |

| Degradation | Undergoes metabolic reductive dehalogenation by some microorganisms. wikipedia.org Breaks down photochemically. wikipedia.org |

| Toxicity to Aquatic Life | Highly to very highly toxic to freshwater fish and invertebrates. wa.gov |

Exploration of Novel Applications in Materials Science or Catalysis

The potential applications of this compound beyond its current uses are largely unexplored and represent a significant opportunity for future research. The unique combination of a hydroxyl, a nitrile, and two bromine functional groups on an aromatic ring suggests potential for its use as a versatile building block in materials science and catalysis.

Materials Science: The presence of the phenolic hydroxyl and nitrile groups could allow for its incorporation into polymeric structures. For instance, dihydroxybenzene derivatives have been used to synthesize various polymers. academie-sciences.fr Future research could explore the polymerization of this compound or its derivatives to create novel polymers with potentially interesting properties, such as thermal stability, flame retardancy (due to the bromine atoms), or specific optical or electronic characteristics.

Catalysis: The ability of the nitrile and hydroxyl groups to coordinate with metal ions suggests that this compound could serve as a ligand in the design of novel metal complexes. These complexes could then be investigated for their catalytic activity in various organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing bromine and nitrile groups, could lead to unique catalytic selectivities. While research exists on the catalytic applications of metal complexes with other nitrogen-containing ligands, specific studies involving this compound are currently lacking. researchgate.netrug.nl

Further research in this area would involve the synthesis and characterization of metal complexes of this compound and the systematic evaluation of their catalytic performance in reactions such as cross-coupling, oxidation, or hydrogenation.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dibromo-2-hydroxybenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A four-step synthesis starting from 3,5-dihydroxybenzoic acid (analogous to methods for dihydroxybenzonitrile derivatives) can be adapted by introducing bromination steps . Key steps include:

Protection of hydroxyl groups : Acetylation with acetic anhydride to prevent unwanted side reactions.

Bromination : Use of brominating agents (e.g., Br₂ with FeBr₃ or N-bromosuccinimide) under controlled temperature (0–25°C) to achieve regioselective bromination at the 3,5-positions.

Nitrile formation : Conversion of the carboxylic acid group to a nitrile via amidation followed by dehydration with thionyl chloride (SOCl₂).

- Optimization Tips : Vary bromination catalysts (e.g., FeBr₃ vs. AlBr₃) to improve yield. Monitor reaction progress via TLC or HPLC to minimize over-bromination .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent. Expect aromatic proton signals in the δ 7.5–8.5 ppm range, with splitting patterns reflecting bromine’s electron-withdrawing effects. The hydroxyl proton (δ ~10–12 ppm) confirms the phenolic -OH group .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% by area normalization).

- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M-H]⁻ peaks at m/z 279.84 (C₇H₂Br₂NO⁻) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Keep in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or photolytic debromination.

- Decomposition Risks : Under thermal stress (>150°C), it may release toxic fumes (HBr, CO, and NOₓ). Conduct thermogravimetric analysis (TGA) to identify safe handling thresholds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electronic properties. The electron-deficient aromatic ring (due to Br and -CN groups) favors Suzuki-Miyaura couplings with boronic acids. Calculate Fukui indices to identify electrophilic sites .

- Reaction Validation : Test predictions experimentally using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (80°C, 12h). Monitor coupling efficiency via LC-MS .

Q. What strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference NMR data from multiple sources (e.g., NIST Chemistry WebBook, PubChem) to identify discrepancies in peak assignments .

- Isolation of Byproducts : If unexpected signals arise (e.g., δ 6.8 ppm), isolate impurities via preparative HPLC and characterize them via HRMS or X-ray crystallography .

Q. What biological assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL). Include positive controls (e.g., ampicillin) .

- Enzyme Inhibition Studies : Screen for tyrosinase or cytochrome P450 inhibition using UV-Vis spectroscopy. Prepare substrate-specific reaction buffers (e.g., L-DOPA for tyrosinase) .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound?

- Methodological Answer :

- Process Optimization : Replace hazardous reagents (e.g., SOCl₂) with safer alternatives (e.g., PCl₅) for nitrile formation. Use flow chemistry to enhance heat dissipation during exothermic bromination .

- Waste Management : Neutralize HBr byproducts with NaOH scrubbers and recover bromine via distillation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|